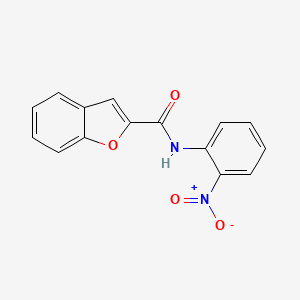
2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate, also known as musk ketone, is a synthetic fragrance ingredient widely used in cosmetics, perfumes, and household products. It was first synthesized in the early 20th century and has since become a popular fragrance ingredient due to its musky, sweet, and floral scent.
Mécanisme D'action
The mechanism of action of 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone is not fully understood, but it is believed to interact with specific receptors in the brain and other tissues. Studies have shown that this compound ketone has a high affinity for the human muscarinic acetylcholine receptor, which is involved in various physiological processes such as memory, attention, and learning.
Biochemical and Physiological Effects:
Musk ketone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to modulate the activity of certain enzymes and signaling pathways in cells, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone in lab experiments is its stability and solubility in various solvents, which makes it easy to handle and use in different assays. However, its strong fragrance may interfere with some experiments, and its potential toxicity and environmental impact should also be taken into consideration.
Orientations Futures
There are several future directions for research on 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone. One area of interest is the development of this compound ketone derivatives with improved therapeutic properties and reduced toxicity. Another direction is the investigation of this compound ketone's potential as a biomarker for certain diseases or environmental pollutants. Additionally, more studies are needed to fully understand the mechanism of action of this compound ketone and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone involves several steps, including the condensation of acetone with cyclopentanone, followed by a series of reactions involving Grignard reagents, acid-catalyzed dehydration, and reduction. The final product is a white crystalline solid with a melting point of 83-84°C.
Applications De Recherche Scientifique
Musk ketone has been extensively studied for its fragrance properties, but it has also been found to have several potential applications in scientific research. For example, 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone has been used as a tracer in environmental studies to track the movement of pollutants in air and water. It has also been investigated as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
[2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-13(20)12-16-18(5)10-7-9-17(3,4)15(18)8-11-19(16,6)22-14(2)21/h15-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHETYBHZFONUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2(CCCC(C2CCC1(C)OC(=O)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)
![2-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5159886.png)
![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)

![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzenesulfonate](/img/structure/B5159928.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-benzyl-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5159945.png)
![N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159948.png)
![8-methoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B5159950.png)
![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)

![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)